Diphenyl-2,2',4,4',6,6'-D6-amine

Description

Significance of Stable Isotope Labeling in Modern Chemical Science

Stable isotope labeling is a powerful technique in which an atom in a molecule is replaced by one of its stable isotopes. washington.edu This method is fundamental to quantitative proteomics and other fields, allowing for the precise tracking and quantification of molecules. nih.govnih.gov Unlike radioactive isotopes, stable isotopes are not hazardous, making them ideal for a wide range of studies, including those in living systems. wikipedia.org

The primary utility of stable isotope labeling lies in its application with mass spectrometry. nih.gov Molecules labeled with heavy isotopes can be distinguished from their unlabeled counterparts by their difference in mass. washington.edu This mass difference allows for the simultaneous analysis of labeled and unlabeled samples, reducing experimental bias and increasing the accuracy of quantification. washington.edu Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) have become central to studying protein abundance, interactions, and modifications. wikipedia.org The ability to differentiate between exogenous and endogenous sources of DNA adducts using stable isotope labeling has also been crucial for cancer risk assessment. acs.org

Role of Deuterated Diphenylamines in Mechanistic and Analytical Research

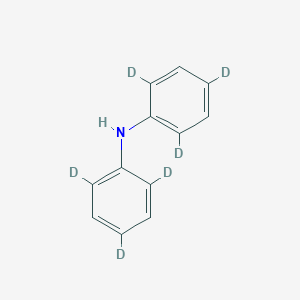

Deuterated diphenylamines, including Diphenyl-2,2',4,4',6,6'-D6-amine, serve critical functions in both mechanistic and analytical studies. The specific placement of deuterium (B1214612) atoms on the aromatic rings allows researchers to probe reaction mechanisms and identify specific signals in spectroscopic analyses. For instance, specifically deuterated diphenylamines have been synthesized to identify nuclear magnetic resonance (NMR) or electron-nuclear double resonance (ENDOR) signals from various positions in free radicals derived from these amines. cdnsciencepub.com

Diphenylamine (B1679370) itself exhibits antioxidant properties, and its deuterated analogue, this compound, is used as a labeled standard in related research. Furthermore, deuterated arylamines are finding applications in materials science, particularly in the development of optoelectronic devices. The distinct scattering length density of deuterated compounds compared to their protonated versions makes them valuable for neutron reflectometry studies of functioning devices. mdpi.com In analytical chemistry, deuterated aromatic amines serve as internal standards for the quantification of their non-deuterated counterparts in complex matrices like urine and workplace air samples. nih.govpublisso.de

Overview of Deuterium Labeling Strategies for Aromatic Systems

The synthesis of deuterated aromatic compounds can be achieved through various methods, ranging from acid-catalyzed exchange to metal-catalyzed reactions. The choice of strategy often depends on the desired level and position of deuteration, as well as the substrate's reactivity.

One common approach is acid-catalyzed hydrogen-deuterium (H-D) exchange . nih.govyoutube.com This method typically employs a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄) or deuterated trifluoroacetic acid (CF₃COOD), in the presence of a deuterium source like deuterium oxide (D₂O). nih.govyoutube.com The reaction proceeds via an electrophilic aromatic substitution mechanism, with deuterium selectively incorporating into the most electron-rich positions of the aromatic ring. nih.gov

Metal-catalyzed H-D exchange offers another versatile route. Catalysts such as platinum or palladium on carbon (Pt/C, Pd/C) can facilitate the exchange of aromatic protons with deuterium from D₂O under relatively mild conditions. mdpi.com For example, diphenylamine has been deuterated using a mixture of Pt/C and Pd/C in D₂O at 80 °C. mdpi.com Other metal complexes, including those of iridium, have also been shown to effectively catalyze the deuteration of aromatic compounds. researchgate.net A summary of common labeling strategies is presented below.

| Labeling Strategy | Catalyst/Reagent | Conditions | Remarks |

| Acid-Catalyzed Exchange | D₂SO₄ / D₂O | Excess acid, extended reaction time | Can achieve high levels of deuteration across all positions. youtube.com |

| Acid-Catalyzed Exchange | CF₃COOD | Reflux | Effective for aromatic amines and amides, often without a metal co-catalyst. nih.gov |

| Metal-Catalyzed Exchange | Pt/C and Pd/C / D₂O | 80 °C | Mild conditions suitable for primary and secondary arylamines. mdpi.com |

| Zeolite-Catalyzed Exchange | H-Zeolites / Perdeuteriobenzene | Varies | Provides a useful labeling technique with the extent of exchange depending on the zeolite and substrate. rsc.org |

| Buchwald-Hartwig Coupling | Palladium catalysts | Varies | Synthesizes deuterated amines from deuterated aryl halides and deuterated anilines, though starting materials can be expensive. mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trideuterio-N-(2,4,6-trideuteriophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10,13H/i1D,2D,7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMBHHRLKUKUOEG-MWJWXFQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=C(C(=C1)[2H])NC2=C(C=C(C=C2[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization of Deuterated Diphenylamines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Integration

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic molecules and is particularly powerful for analyzing deuterated compounds. Both proton (¹H-NMR) and deuterium (²H-NMR), as well as carbon (¹³C-NMR), provide critical information regarding the location and extent of deuterium incorporation.

¹H-NMR and ²H-NMR for Deuteration Site and Purity Assessment

Proton and deuterium NMR spectroscopy serve as direct methods for verifying the specific sites of deuteration and assessing the isotopic purity of Diphenyl-2,2',4,4',6,6'-D6-amine.

In ¹H-NMR spectroscopy , the fundamental principle lies in the absence of signals at positions where protons have been substituted by deuterium. For this compound, the ¹H-NMR spectrum would be expected to show a significant reduction or complete disappearance of the resonance signals corresponding to the protons at the 2, 2', 4, 4', 6, and 6' positions of the phenyl rings. The presence of any residual signals in these regions can be used to quantify the level of isotopic impurity, providing a direct measure of the deuteration's success. The integration of the remaining proton signals compared to a known internal standard allows for the calculation of the compound's chemical and isotopic purity. nih.govrug.nl

²H-NMR (Deuterium NMR) , conversely, directly detects the deuterium nuclei. wikipedia.org This technique is used to confirm that deuteration has occurred at the intended positions. magritek.com A ²H-NMR spectrum of this compound will exhibit peaks corresponding to the chemical shifts of the deuterium atoms at the 2, 2', 4, 4', 6, and 6' positions. Although the resolution is generally lower than in ¹H-NMR, it provides unambiguous evidence of deuterium incorporation. wikipedia.org Quantitative ²H-NMR can be employed to determine the deuterium enrichment at each specific site. sigmaaldrich.com

| NMR Technique | Information Provided for this compound | Key Observation |

| ¹H-NMR | Confirms deuteration sites and assesses isotopic purity. | Disappearance or attenuation of signals at 2, 2', 4, 4', 6, 6' positions. |

| ²H-NMR | Directly detects and confirms deuterium incorporation. | Presence of signals at the chemical shifts corresponding to the deuterated sites. |

¹³C-NMR in Elucidating Deuteration Effects on Chemical Shifts

Carbon-13 NMR spectroscopy is an invaluable tool for probing the electronic environment of carbon atoms within a molecule. The substitution of hydrogen with deuterium induces noticeable effects on the ¹³C-NMR spectrum, which can be used to confirm the structure of this compound.

The most direct effect is the carbon-deuterium coupling . Since deuterium has a spin of 1, a carbon atom directly bonded to a deuterium atom (C-D) will have its resonance split into a 1:1:1 triplet in the proton-decoupled ¹³C-NMR spectrum. olemiss.eduoregonstate.edu Therefore, the signals for carbons at positions 2, 2', 4, 4', 6, and 6' in this compound are expected to appear as triplets. This splitting pattern provides definitive evidence of deuteration at these specific carbon atoms.

Furthermore, deuteration causes isotope effects on ¹³C chemical shifts. These are small changes in the resonance frequency of a carbon nucleus due to the presence of an isotope in its vicinity. The effect is most pronounced for the directly deuterated carbon (one-bond isotope effect, ¹ΔC(D)) but can also be observed for carbons two or more bonds away (long-range isotope effects). nih.govnih.govrsc.org These shifts, though small, can alter the appearance of the spectrum compared to the non-deuterated analog, providing further confirmation of the isotopic substitution. nih.gov The intensity of the deuterated carbon signals is also typically lower due to the loss of the Nuclear Overhauser Effect (NOE) enhancement from protons and longer relaxation times. olemiss.edu

Mass Spectrometry (MS) Applications in Deuterated Aromatic Amine Analysis

Mass spectrometry (MS) is a cornerstone analytical technique for the analysis of isotopically labeled compounds, providing precise information on molecular weight and isotopic distribution.

Isotope Distribution Analysis via ESI-MS and GC/MS for Deuteration Level Determination

Both Electrospray Ionization Mass Spectrometry (ESI-MS) and Gas Chromatography-Mass Spectrometry (GC/MS) are used to determine the molecular weight of this compound and to assess its deuteration level. researchgate.net The mass of this compound is expected to be 6 atomic mass units (amu) higher than that of its non-deuterated counterpart due to the replacement of six protons with six deuterons.

The mass spectrum reveals the isotopic distribution of the sample, showing the relative abundance of molecules with varying numbers of deuterium atoms (e.g., D0, D1, D2...D6). nih.gov For an ideal sample of this compound, the most abundant molecular ion peak would correspond to the fully deuterated species. The presence and intensity of peaks corresponding to partially deuterated species (M+1 to M+5) allow for the calculation of the average deuteration level and the isotopic purity of the compound. acs.orgnih.gov

Utilization of Stable Isotope Labeled Internal Standards (SILS) for Quantitative Research

This compound is an excellent stable isotope-labeled internal standard (SILS) for the quantitative analysis of unlabeled diphenylamine (B1679370) in complex matrices. medchemexpress.commdpi.com This approach, known as isotope dilution mass spectrometry, is the gold standard for quantitative analysis, particularly in chromatography-mass spectrometry methods like LC-MS/MS and GC-MS. acs.orgnih.govnih.govnih.gov

A known amount of the deuterated standard is added to the sample at an early stage of the analytical workflow. Because the SILS is chemically almost identical to the analyte, it behaves similarly during sample extraction, cleanup, and chromatographic separation, and it experiences nearly identical ionization efficiency in the mass spectrometer's source. oup.comnih.gov This effectively corrects for sample loss and matrix-induced variations in signal intensity. nih.gov The analyte and the SILS are differentiated by the mass spectrometer based on their mass-to-charge ratio difference. researchgate.net By comparing the peak area of the analyte to that of the SILS, a highly accurate and precise quantification can be achieved. ncn.gov.pl

| Advantage of Using this compound as SILS | Description |

| High Accuracy and Precision | Corrects for variations in sample preparation, recovery, and matrix effects, leading to more reliable quantitative results. nih.gov |

| Chemical and Physical Similarity | Behaves nearly identically to the analyte during chromatography and ionization, ensuring that the correction is valid. nih.gov |

| Specificity | Distinguished from the analyte by its mass, allowing for unambiguous detection and quantification even in complex samples. researchgate.net |

| Reduced Ion Suppression/Enhancement | Co-elution with the analyte helps to compensate for matrix effects that can alter ionization efficiency. oup.com |

Chromatographic Techniques Coupled with Isotope Detection

The coupling of chromatographic separation with mass spectrometric detection provides a powerful platform for the analysis of deuterated compounds in complex mixtures.

Gas Chromatography (GC) and Liquid Chromatography (LC), when coupled with a mass spectrometer, allow for the separation of the analyte of interest from other components in a sample prior to its detection. acs.orgnih.gov This is crucial for reducing interferences and achieving high sensitivity and selectivity.

Gas Chromatography (GC) and Liquid Chromatography (LC) for Separation and Analysis

Gas Chromatography (GC) and Liquid Chromatography (LC) are fundamental techniques for the separation and analysis of amines, including diphenylamine and its deuterated isotopologues. However, the analysis of amines by these methods can present challenges due to their polarity and reactivity. bre.comvt.edu

In Gas Chromatography , the polar nature of amines like diphenylamine can lead to strong interactions with common column materials, resulting in poor peak shape (tailing) and reduced reproducibility. bre.comvt.edu To overcome this, derivatization is a widely used strategy. Acylation, for example, introduces protective groups that improve the volatility, thermal stability, and chromatographic behavior of primary and secondary amines. researchgate.net For complex matrices, techniques like solid-phase microextraction (SPME) can be coupled with GC for sample preconcentration and analysis of volatile amines. researchgate.net

Liquid Chromatography , particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), is a dominant method for amine analysis, especially for less volatile or thermally sensitive compounds. helsinki.fi Reversed-phase HPLC (RPLC) is a common mode used, where the separation is based on the partitioning of the analyte between a polar mobile phase and a nonpolar stationary phase. cchmc.org Similar to GC, derivatization is often employed in LC to enhance detection. Reagents can be used to introduce chromophores or fluorophores, significantly improving sensitivity for UV or fluorescence detectors. helsinki.firesearchgate.net

The separation of this compound from its unlabeled form is achievable with high-resolution capillary GC columns or modern UHPLC columns, where subtle differences in physicochemical properties lead to slightly different retention times. Mass Spectrometry (MS) is the detector of choice, as it can easily distinguish between the deuterated and non-deuterated compounds based on their mass-to-charge ratio. nih.gov

Table 1: Typical Chromatographic Conditions for Amine Analysis

| Parameter | Gas Chromatography (GC) | Liquid Chromatography (LC) |

|---|---|---|

| Typical Column | Capillary column (e.g., DB-5MS) mdpi.com | Reversed-phase C18 or Phenyl column cchmc.orgresearchgate.net |

| Mobile Phase | Inert carrier gas (e.g., Nitrogen, Helium) mdpi.com | Acetonitrile/Methanol and water/buffer mixtures researchgate.net |

| Detector | Mass Spectrometry (MS), Flame Ionization Detector (FID) vt.edu | Mass Spectrometry (MS), UV-Vis, Fluorescence |

| Common Issues | Peak tailing, low volatility bre.comvt.edu | Poor retention for polar amines, interference researchgate.net |

| Solutions | Derivatization (e.g., acylation, silylation) researchgate.net | Derivatization, ion-pairing reagents, pH control helsinki.firesearchgate.net |

Investigation of Chromatographic Isotope Effects in Deuterated Systems

The replacement of hydrogen with deuterium creates subtle but measurable differences in molecular properties, leading to chromatographic isotope effects. These effects are a powerful tool for probing molecular interactions during the separation process. cchmc.org The larger mass of deuterium results in a lower vibrational amplitude and slightly smaller average bond lengths compared to protium (B1232500), which can influence intermolecular forces like van der Waals and dispersion interactions. cchmc.org

In reversed-phase liquid chromatography (RPLC), it has been observed that protiated (non-deuterated) compounds often exhibit stronger binding to the nonpolar stationary phase compared to their deuterated analogs. cchmc.org This results in the protiated compound having a longer retention time. This phenomenon suggests that C-H bonds interact more favorably with the hydrophobic stationary phase than C-D bonds do. cchmc.org

The magnitude of the chromatographic isotope effect can be quantified using the retention factors (k) of the protiated (kH) and deuterated (kD) species. The Total Isotope Effect (TIE) is the ratio of these factors. cchmc.org

Table 2: Quantifying the Chromatographic Isotope Effect

| Parameter | Formula | Description |

|---|---|---|

| Retention Factor (k) | k = (t_R - t_0) / t_0 | Where t_R is the retention time of the analyte and t_0 is the column dead time. |

| Total Isotope Effect (TIE) | TIE = k_H / k_D | A value greater than 1 indicates that the protiated compound is retained more strongly than the deuterated compound. cchmc.org |

| Single Isotope Effect (%IE) | %IE = 100 * [(k_H / k_D)^(1/n) - 1] | Reflects the average influence of a single H/D substitution, where n is the number of deuterium atoms. cchmc.org |

Studies on various deuterated compounds have confirmed these effects, providing insights into hydrophobic interactions. cchmc.org For this compound, a precise measurement of its retention time against that of standard diphenylamine under controlled RPLC conditions could be used to quantify the isotope effect and probe its interaction with different stationary phases.

Neutron Scattering and Reflectometry Studies of Deuterated Aromatic Compounds

Neutron-based analytical techniques are exceptionally well-suited for studying deuterated compounds due to the significant difference in how neutrons interact with hydrogen (¹H) and deuterium (²H or D) nuclei. nih.govacs.org This isotopic sensitivity makes deuteration a powerful tool in materials science, chemistry, and biology. nih.govcityu.edu.hk

Neutron scattering provides detailed information about the structure and dynamics of materials at the atomic and molecular scale. acs.orgnih.gov The large difference in the neutron scattering cross-section between hydrogen and deuterium allows for "contrast matching." nih.gov In a complex system, by selectively deuterating a component like this compound, researchers can make that specific component either highly visible or effectively invisible to neutrons relative to the surrounding hydrogenous material. This enables the study of the precise location, conformation, and dynamics of the deuterated molecule within a larger assembly. nih.gov For aromatic compounds, this technique can elucidate details of molecular organization in the liquid state, such as the preferential orientation of neighboring molecules. nih.gov

Neutron Reflectometry (NR) is a surface-sensitive technique used to characterize the structure of thin films and interfaces with sub-nanometer resolution. cityu.edu.hkacs.org NR measures the intensity of a neutron beam reflected from a flat surface as a function of the neutron momentum transfer. acs.org The resulting profile can be analyzed to determine the thickness, density, and roughness of individual layers in a multilayered sample. cityu.edu.hknih.gov

The high sensitivity of neutrons to deuterium makes NR an ideal tool for studying systems containing this compound. For instance, if this deuterated amine were part of a polymer coating or an interfacial layer, NR could precisely determine its concentration and distribution within that layer. cityu.edu.hk This is particularly valuable for in-situ studies, such as monitoring the migration of the amine to a surface or its absorption into a thin film under specific environmental conditions. acs.org

Table 3: Neutron Scattering Properties of Hydrogen and Deuterium

| Property | Hydrogen (¹H) | Deuterium (²H or D) | Significance |

|---|---|---|---|

| Coherent Scattering Length (fm) | -3.74 | 6.67 | The opposite sign and different magnitude create high contrast between H and D materials. nih.gov |

| Incoherent Scattering Cross-section (barns) | 80.26 | 2.05 | Hydrogen's large incoherent scattering produces a high background signal, which is significantly reduced upon deuteration. |

By leveraging these properties, studies using this compound can provide unparalleled insight into the structure of polymer blends, the behavior of additives in materials, and the dynamics at buried interfaces.

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Diphenylamine |

| Benzene (B151609) |

| Toluene |

| Deuterium |

| Hydrogen |

| Acetonitrile |

Mechanistic Investigations and Reaction Kinetics with Diphenyl 2,2 ,4,4 ,6,6 D6 Amine

Application of Kinetic Isotope Effects (KIE) in Elucidating Reaction Mechanisms

The kinetic isotope effect is a phenomenon where molecules containing heavier isotopes react at different rates than their non-labeled counterparts. libretexts.org This difference in reaction rates, particularly when hydrogen is replaced by deuterium (B1214612), provides invaluable insight into reaction mechanisms. libretexts.orgwikipedia.org

Primary and Secondary Deuterium KIE in Amine Reactions

Kinetic isotope effects are categorized as either primary or secondary. A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. wikipedia.org For deuterium, this effect (kH/kD) is typically in the range of 1 to 8. libretexts.org The magnitude of the KIE is directly related to the percentage change in mass of the isotopes involved. libretexts.org

Secondary KIEs occur when the isotopic substitution is at a position remote from the bond being broken or formed in the rate-determining step. wikipedia.orgprinceton.edu These effects are generally smaller than primary KIEs but can still provide significant information about changes in hybridization and hyperconjugation during the reaction. princeton.eduucsb.edu For instance, secondary deuterium isotope effects can be as large as 1.4 per deuterium atom. wikipedia.org

In reactions involving amines, the deprotonation of a nitroalkane by various amine bases has been used to demonstrate the concept of KIEs. The greatest KIE is observed when the pKa of the nitroalkane is similar to that of the conjugate acid of the amine, indicating a symmetric transition state where the proton is equally shared. princeton.edu However, a study on proton transfer from a protonated 1,8-bis(dimethylamino)-2,7-dimethoxynaphthalene to bases showed a KIE of unity, even when the pKa values were similar, a condition that would typically lead to a maximum isotope effect. rsc.org

Probing Transition State Geometries and Rate-Determining Steps

The structure of the transition state, which is an intermediate energy state between reactants and products, can also be inferred from KIEs. youtube.com The magnitude of the KIE can indicate whether the transition state is "early" (reactant-like), "late" (product-like), or "symmetrical." princeton.edu For instance, exothermic and endothermic reactions often have transition states that resemble the starting material and product, respectively, resulting in smaller KIEs. princeton.edu Computational methods, such as density functional theory (DFT), are also employed to investigate transition state geometries and reaction mechanisms. nih.govnih.gov

Deuterium Labeling as a Tracer for Complex Reaction Pathways and Biosynthetic Elucidation

Deuterium-labeled compounds, such as Diphenyl-2,2',4,4',6,6'-D6-amine, are widely used as tracers to follow the fate of molecules through complex reaction sequences and biosynthetic pathways. ucsb.edumedchemexpress.com The heavier mass of deuterium allows for its detection and quantification by techniques like mass spectrometry and NMR spectroscopy. libretexts.org

This tracing ability is crucial in various scientific fields, including drug development, where it can be used to enhance metabolic stability, and in total synthesis to modify reaction selectivity. ucsb.edu For example, palladium-catalyzed H/D exchange reactions have been developed for the β-deuteration of N-protected amino amides, which can then be converted to β-deuterated amino acids. osti.gov In biosynthetic studies, deuterium labeling helps to unravel the intricate steps by which natural products are formed in living organisms. ucsb.edu For instance, deuterium tracing has been instrumental in understanding NADPH production and fatty acid metabolism by accounting for enzyme-catalyzed H-D exchange between water and NADPH. nih.gov

Studies on Hydrogen Atom Transfer and Proton Exchange Processes

Hydrogen atom transfer (HAT) is a fundamental process in chemistry involving the concerted movement of a proton and an electron. scripps.edu The study of HAT is closely linked to free radical chemistry. scripps.edu Kinetic isotope effects are a key tool for analyzing these processes. nih.gov The magnitude of the KIE in HAT reactions can provide insights into the transition state and the nature of the radical species involved. scripps.edunih.gov For example, density functional theory calculations have been used to study HAT in radical cations of tryptophan-containing peptides, revealing that a low energy barrier for radical rearrangement facilitates the process. nih.gov

Proton exchange processes are also readily studied using deuterium labeling. The rate of exchange between a protonated species and a deuterated solvent can provide information about the acidity of the proton and the mechanism of exchange. libretexts.org In the context of amine reactions, kinetic isotope effects have been determined for proton-transfer reactions between 4-nitrophenylnitromethane and tertiary amine bases in aprotic solvents, with the results interpreted in terms of quantum mechanical tunneling. rsc.org

Elucidation of Electrophilic Aromatic Substitution Mechanisms in Deuterated Aromatic Amines

Electrophilic aromatic substitution (EAS) is a key reaction class for aromatic compounds. leah4sci.com The mechanism typically involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (the Wheland intermediate), followed by the loss of a proton to restore aromaticity. lumenlearning.commasterorganicchemistry.com The initial electrophilic addition is generally the rate-determining step. lumenlearning.com

Deuterium labeling of the aromatic ring, as in this compound, can be used to probe the mechanism of EAS reactions. youtube.com The absence of a significant primary KIE in many EAS reactions, such as nitration and sulfonation, indicates that the C-H (or C-D) bond is not broken in the rate-determining step. masterorganicchemistry.comnih.gov However, the presence of substituents on the aromatic ring, such as an amino group, can influence the reaction. The amino group is strongly activating and ortho, para-directing. libretexts.org To control the reaction, the amino group is often protected as an amide (e.g., acetanilide) to reduce its reactivity and favor para-substitution due to steric hindrance. libretexts.org

Investigations into Catalytic Cycle Mechanisms Using Isotopic Labeling

Isotopic labeling is a powerful technique for elucidating the mechanisms of catalytic cycles. By introducing a deuterated substrate or catalyst, chemists can track the movement of atoms and identify key intermediates and transition states within the cycle. osti.gov

For example, in a study of the dehydrogenation of tricyclic ketones to produce 2,6-diphenylphenol (B49740) over a Pd/Al2O3 catalyst, the reaction mechanism was inferred by analyzing the product composition over time. researchgate.net The use of a deuterated substrate in such a system could provide more direct evidence for the proposed steps, such as the relative rates of dehydrogenation of different rings. researchgate.net Similarly, in organocatalysis, computational studies have been crucial in understanding reaction mechanisms, such as the role of co-catalysts in facilitating enamine formation. nih.gov The use of isotopically labeled compounds in conjunction with these computational methods can provide a more complete picture of the catalytic cycle.

Computational and Theoretical Chemistry Studies of Deuterated Diphenylamine Systems

Quantum Chemical Calculations of Deuterium-Substituted Aromatic Amines

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of molecules. For deuterium-substituted aromatic amines, these calculations can predict changes in geometry, electronic structure, and vibrational behavior upon isotopic substitution.

Density Functional Theory (DFT) has become a standard method for investigating the molecular and electronic structures of a wide range of chemical systems, including aromatic amines. youtube.comresearchgate.net DFT calculations can be employed to optimize the geometry of molecules like Diphenyl-2,2',4,4',6,6'-D6-amine, providing insights into bond lengths, bond angles, and dihedral angles. These calculations often reveal that deuterium (B1214612) substitution has a minimal effect on the equilibrium geometry of the molecule.

However, the electronic properties can be subtly influenced. DFT can be used to compute various electronic descriptors, such as molecular orbital energies (HOMO and LUMO), electrostatic potential surfaces, and atomic charges. These parameters are crucial for understanding the reactivity and intermolecular interactions of the molecule. For instance, the electronic properties of aromatic amines are central to their potential mutagenicity, which is often linked to the stability of their corresponding nitrenium ions. nih.govnih.gov

One of the most significant consequences of isotopic substitution is the change in vibrational frequencies. Due to its larger mass, deuterium vibrates at a lower frequency than protium (B1232500) when bonded to the same atom. This phenomenon can be accurately modeled using computational methods. youtube.com

Harmonic vibrational frequency calculations, often performed at the DFT level, can predict the infrared and Raman spectra of molecules. For this compound, these calculations would show a noticeable shift to lower wavenumbers for vibrational modes involving the C-D bonds compared to the corresponding C-H modes in unlabeled diphenylamine (B1679370). acs.orgresearchgate.net

Crucially, these calculations also provide the zero-point energy (ZPE) of the molecule. The ZPE is the lowest possible energy that a quantum mechanical system may have. Due to the lower vibrational frequencies of C-D bonds, deuterated molecules have a lower ZPE than their non-deuterated counterparts. This difference in ZPE is the primary origin of kinetic isotope effects.

Simulation of Isotope Effects: Theoretical Prediction and Experimental Correlation

Computational chemistry allows for the direct simulation of isotope effects, particularly kinetic isotope effects (KIEs), which are changes in the rate of a chemical reaction upon isotopic substitution. The theoretical prediction of KIEs relies on the calculation of ZPEs for both the reactants and the transition state of a reaction.

For a reaction involving the cleavage of a C-H bond, the ZPE of the C-H vibrational mode is lost in the transition state. Because the ZPE of a C-D bond is lower than that of a C-H bond, more energy is required to reach the transition state for the deuterated compound. This results in a slower reaction rate for the deuterated species, a phenomenon known as a primary KIE.

Theoretical models can be used to predict the magnitude of these KIEs, which can then be compared with experimental data. This correlation between theory and experiment is a powerful tool for validating reaction mechanisms. For instance, in the context of drug metabolism, deuteration at specific sites can slow down metabolic processes, and computational studies can help predict which positions are most susceptible to this effect. nih.govnih.gov

Molecular Dynamics Simulations to Understand Deuteration Impact on Molecular Interactions

While quantum chemical calculations are excellent for studying individual molecules, molecular dynamics (MD) simulations are better suited for investigating the behavior of molecules in a condensed phase, such as in solution or in a biological environment. nih.govrug.nlyoutube.comnih.gov MD simulations model the movement of atoms and molecules over time based on classical mechanics.

For this compound, MD simulations can be used to explore how deuteration affects its interactions with solvent molecules or with a biological target. Although the effect of deuteration on non-bonded interactions is subtle, it can lead to observable differences in properties like solvation free energy and binding affinity.

These simulations can provide insights into how the slightly smaller effective size of deuterium and the altered vibrational dynamics influence the network of intermolecular interactions, such as hydrogen bonding and van der Waals forces.

Computational Approaches for Predicting Reactivity and Regioselectivity in Deuteration Reactions

Computational methods can also be used to predict the outcome of deuteration reactions themselves. For example, in the synthesis of this compound, computational chemistry can help to understand the factors that govern the regioselectivity of the deuterium incorporation.

By modeling the reaction mechanism of the deuteration process, it is possible to calculate the activation energies for deuterium substitution at different positions on the aromatic rings. The positions with the lowest activation energies will be the most favorable sites for deuteration. These predictions can be invaluable for designing synthetic routes to specifically labeled compounds. For aromatic amines, factors such as the directing effects of the amino group and the electronic nature of the aromatic rings play a crucial role in determining the regioselectivity of electrophilic aromatic substitution reactions, which are often involved in deuteration. nih.govresearchgate.netresearchgate.net

Environmental Transformation and Advanced Analytical Method Development for Deuterated Aromatic Amines

Research into Environmental Fate and Transformation Pathways of Deuterated Aromatic Amines

The environmental destiny of Diphenyl-2,2',4,4',6,6'-D6-amine is largely predicted by the well-documented behavior of diphenylamine (B1679370). The substitution of hydrogen with deuterium (B1214612) atoms is not expected to alter the fundamental transformation pathways, though it may influence the reaction rates, a phenomenon known as the kinetic isotope effect.

Microbial Degradation and Biotransformation Studies

Microbial processes are primary drivers in the environmental breakdown of aromatic amines. Studies on diphenylamine indicate that it is susceptible to microbial degradation under both aerobic and anaerobic conditions.

Under aerobic conditions, bacteria such as Pseudomonas putida have been shown to degrade diphenylamine. frontiersin.org The metabolic pathway is initiated by a dioxygenase enzyme, which attacks the aromatic ring. The proposed pathway involves the initial transformation of diphenylamine to aniline (B41778) and catechol. frontiersin.org Aniline is subsequently converted to catechol, which then enters the central metabolic pathways of the bacteria, such as the Krebs cycle, via ortho-cleavage pathways. frontiersin.org

Under anoxic conditions, the cometabolic degradation of diphenylamine has been observed in sediment-water environments by sulfate-reducing bacteria. nih.gov The primary breakdown product identified in these studies is aniline. nih.gov The subsequent fate of the second phenyl ring is less clear, with benzene (B151609) or phenol (B47542) being potential, though not consistently observed, products of reductive or hydrolytic cleavage. nih.gov

It is anticipated that this compound follows a similar biotransformation route. The deuterium atoms on the phenyl rings are unlikely to prevent the initial enzymatic attack. However, the cleavage of the C-D bond, being stronger than the C-H bond, might result in a slower degradation rate compared to the non-deuterated diphenylamine.

Table 1: Postulated Microbial Degradation Products of this compound

| Parent Compound | Condition | Key Intermediate(s) | Primary Degradation Product(s) |

| This compound | Aerobic | Aniline, Catechol-d4 | Krebs Cycle Intermediates |

| This compound | Anoxic | Aniline | Further degradation products |

This table is based on the degradation pathways of non-deuterated diphenylamine.

Photolytic and Hydrolytic Transformation Investigations

Abiotic degradation processes, including photolysis and hydrolysis, also contribute to the environmental transformation of aromatic amines.

Diphenylamine exhibits low persistence in direct water photolysis experiments. wikipedia.org Its degradation can be accelerated by indirect photooxidation through reactions with hydroxyl radicals in the atmosphere. wikipedia.org The degradation of diphenylamine by persulfate has been shown to produce intermediates such as N-phenyl-p-benzoquinoneimine. researchgate.net While specific photolytic studies on this compound are not available, similar susceptibility to phototransformation is expected.

Hydrolysis of diphenylamine itself is not considered a significant environmental degradation pathway under normal environmental pH conditions. chemsrc.com It is a weak base and forms salts with strong acids but is generally stable against hydrolysis in weak acid or neutral conditions. chemsrc.comsciencemadness.org Therefore, hydrolytic transformation of this compound is also predicted to be negligible.

Development of Analytical Techniques for Trace Analysis of Deuterated Aromatic Amines in Complex Matrices

The primary application of this compound in environmental science is as an internal standard for the quantification of diphenylamine and related compounds. Its use significantly enhances the accuracy and reliability of analytical methods.

Enhanced Sensitivity and Specificity in Environmental Monitoring

The analysis of trace levels of organic pollutants in complex environmental matrices such as wastewater, biosolids, and sediments presents significant analytical challenges. The use of isotopically labeled internal standards, like this compound, is a cornerstone of modern analytical methods, particularly those employing mass spectrometry.

In techniques like Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), this compound is added to a sample at a known concentration at the beginning of the sample preparation process. nih.govcdc.gov Because it is chemically identical to the target analyte (diphenylamine), it experiences the same losses during extraction, cleanup, and analysis. The mass spectrometer can differentiate between the deuterated standard and the native analyte due to their mass difference. By measuring the ratio of the native analyte to the deuterated internal standard, a highly accurate and precise quantification can be achieved, compensating for matrix effects and variations in instrument response. wikipedia.org This isotope dilution mass spectrometry (IDMS) approach is considered a high-accuracy method for environmental analysis. wikipedia.org

Table 2: Analytical Methods for Diphenylamine Utilizing Deuterated Internal Standards

| Analytical Technique | Matrix | Internal Standard | Typical Detection Limits |

| GC-MS/MS | Wastewater, Biosolids, Sediment | Substituted diphenylamines | 0.02-0.1 ng/mL (instrumental) |

| UPLC-APCI-MS/MS | Urine | Stable isotope labeled internal standards | Not specified |

| IT-SPME-CapLC-DAD | Gunshot Residue | Not specified | 5 ng/mL (in solution) |

This table presents data for diphenylamine analysis where deuterated standards are typically employed.

Methodologies for Stable Isotope Ratio Measurements

The measurement of stable isotope ratios is the fundamental principle behind the use of this compound in isotope dilution analysis. wikipedia.org This is accomplished using a mass spectrometer, which separates ions based on their mass-to-charge ratio.

For this compound, the molecular ion will have a mass that is 6 Daltons higher than that of non-deuterated diphenylamine. In a typical quantitative analysis, the mass spectrometer is set to monitor specific ion transitions for both the analyte and the deuterated internal standard. For example, in GC-MS, the instrument would monitor for the molecular ion of diphenylamine (m/z 169) and the molecular ion of this compound (m/z 175). nist.gov

The ratio of the peak areas of these two ions is then used to calculate the concentration of the native diphenylamine in the sample using a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard. This method effectively corrects for any analytical variability, leading to highly reliable results.

Q & A

Q. How is Diphenyl-2,2',4,4',6,6'-D6-amine synthesized and characterized for isotopic purity?

Methodological Answer: The synthesis typically involves selective deuteration of the phenyl rings using deuterated reagents (e.g., D₂O, DCl, or deuterated solvents) under controlled conditions. A common approach is catalytic hydrogen-deuterium exchange or direct substitution of hydrogen atoms with deuterium at specific positions (2,2',4,4',6,6'). Characterization requires nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H-NMR and ²H-NMR, to confirm deuteration efficiency and positional specificity. Mass spectrometry (MS) is critical for verifying isotopic purity (e.g., 98 atom% D, as reported in standards) and detecting residual protonated impurities . High-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with mass spectrometry ensures compound integrity and purity.

Q. What are the primary applications of this compound in isotopic labeling studies?

Methodological Answer: This deuterated compound is widely used as an internal standard in mass spectrometry to enhance quantification accuracy in complex matrices (e.g., environmental or biological samples). Its isotopic labeling enables tracking of reaction pathways in mechanistic studies, such as hydrogen/deuterium exchange experiments to probe reaction intermediates or degradation products. For example, in photostability assays, the deuterated analog can help distinguish between photolytic and thermal degradation pathways by analyzing isotopic retention . Additionally, it aids in pharmacokinetic studies by serving as a stable isotope-labeled analog for metabolite identification via LC-MS/MS.

Advanced Research Questions

Q. How can researchers address isotopic exchange during experimental conditions (e.g., acidic/basic media)?

Methodological Answer: Deuterium loss via isotopic exchange is a critical concern in reactive environments. To mitigate this:

- pH Control: Avoid prolonged exposure to acidic (pH < 3) or basic (pH > 10) conditions, which accelerate H/D exchange. Buffered systems (e.g., phosphate or acetate buffers) stabilize pH.

- Temperature: Conduct reactions at lower temperatures (e.g., 4°C) to reduce kinetic exchange rates.

- Solvent Selection: Use deuterated solvents (e.g., D₂O, CD₃OD) to minimize back-exchange with protons.

- Kinetic Monitoring: Periodically sample the reaction mixture and analyze deuterium retention via ²H-NMR or MS to adjust conditions dynamically .

Q. How to design comparative studies using deuterated vs. non-deuterated analogs to assess kinetic isotope effects (KIEs)?

Methodological Answer: KIEs arise from differences in bond vibrational energies between C-H and C-D bonds. To study these effects:

Parallel Reactions: Perform identical reactions with deuterated and protonated compounds under the same conditions (temperature, solvent, catalyst).

Rate Constant Measurement: Use techniques like UV-Vis spectroscopy, GC, or LC-MS to determine rate constants ( and ).

KIE Calculation: Compute . Values >1 indicate primary KIEs (bond cleavage in rate-determining step), while values close to 1 suggest secondary effects.

Computational Validation: Pair experimental data with density functional theory (DFT) calculations to model transition states and validate isotopic effects .

Example Workflow:

- Step 1: Synthesize/procure both analogs with ≥98% isotopic purity.

- Step 2: Monitor reaction progress (e.g., via NMR or MS) to ensure comparable reactivity.

- Step 3: Compare activation energies using Arrhenius plots.

Q. What analytical strategies resolve contradictions in deuterium retention data across studies?

Methodological Answer: Discrepancies often stem from variations in experimental conditions or characterization methods. To reconcile

- Standardized Protocols: Adopt consistent parameters (e.g., solvent, temperature, pH) as outlined in prior studies .

- Cross-Validation: Use complementary techniques (e.g., ²H-NMR for positional analysis and MS for bulk isotopic purity).

- Error Analysis: Quantify uncertainties in MS measurements (e.g., ±0.5 atom% D) and NMR signal-to-noise ratios.

- Metadata Reporting: Document all experimental details (e.g., storage conditions, handling procedures) to identify confounding factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.